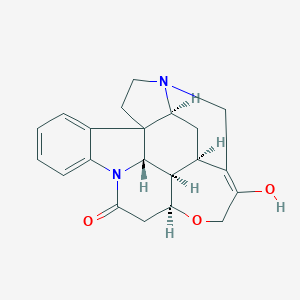![molecular formula C20H23ClN2O4 B236355 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This compound has been found to be effective in targeting and inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the targeting of a specific protein known as folate receptor alpha (FRα). FRα is overexpressed on the surface of many cancer cells, making it an attractive target for cancer therapy. 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide binds to FRα, which leads to the internalization and degradation of the receptor. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). ADCC involves the binding of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide to cancer cells, which then triggers the immune system to attack and destroy the cells. CDC involves the activation of the complement system, which also leads to the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is a monoclonal antibody, which means that it can be produced in large quantities and with a high degree of purity. This makes it an attractive candidate for use in laboratory experiments. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is specific to FRα, which means that it may not be effective against all types of cancer cells. In addition, the use of monoclonal antibodies can be expensive, which may limit their use in some laboratory settings.
Direcciones Futuras
There are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One potential direction is the use of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is the development of new monoclonal antibodies that target other proteins involved in cancer cell growth and proliferation. Finally, there is the potential to use 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide as a diagnostic tool for the detection of FRα-positive cancer cells.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is a promising monoclonal antibody that has been developed for the treatment of cancer. Its ability to target and inhibit the growth of cancer cells, as well as its favorable safety profile, make it an attractive candidate for further development. While there are limitations to its use in laboratory experiments, there are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide that hold promise for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the use of monoclonal antibody technology. Monoclonal antibodies are produced by fusing myeloma cells with B-cells that produce a specific antibody. The resulting hybridoma cells can be grown in culture to produce large quantities of the monoclonal antibody. In the case of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, the hybridoma cells were generated by immunizing mice with cancer cells. The resulting monoclonal antibody was then purified and tested for its ability to inhibit cancer cell growth.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to be effective in inhibiting the growth of a variety of cancer cell types, including breast, ovarian, and pancreatic cancer cells. In addition, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been found to be well-tolerated in animal models, suggesting that it may have a favorable safety profile in humans.
Propiedades
Nombre del producto |
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C20H23ClN2O4 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O4/c1-14-11-16(3-5-17(14)21)27-13-20(24)22-18-12-15(25-2)4-6-19(18)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Clave InChI |
SQLQXWPRYXJAJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)